molecular formula C13H13NO4 B071592 CPCCOEt CAS No. 179067-99-3

CPCCOEt

Cat. No. B071592
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-KAMYIIQDSA-N
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Description

The study of organometallic complexes, particularly those involving cyclopentadienyl (Cp) ligands and transition metals like cobalt (Co), has been a significant area of research due to their fascinating molecular structures and diverse chemical properties. These complexes are pivotal in various fields, including catalysis, material science, and medicinal chemistry.

Synthesis Analysis

Organometallic complexes with Cp and Co can be synthesized through various methods, including the reaction of pentamethylcyclopentadienyl complexes with appropriate ligands. For instance, the synthesis of complexes such as CpV(B3H8)2 and CpCr(B3H8)2 involves treating pentamethylcyclopentadienyl complexes with NaB3H8 (Kim & Girolami, 2006). This highlights the versatility of synthesis techniques in creating varied organometallic frameworks.

Molecular Structure Analysis

The molecular structures of these complexes are determined using techniques like X-ray crystallography, revealing distinct configurations and bonding patterns. For example, complexes exhibit diverse structures ranging from octahedral to cubic, depending on the metal-ligand coordination. The CpV(B3H8)2 and CpCr(B3H8)2 complexes show different ligand sets and molecular structures, with variations in the binding mode of B3H8 ligands (Kim & Girolami, 2006).

Chemical Reactions and Properties

These complexes participate in a range of chemical reactions, including catalytic processes, ligand substitution, and redox reactions. The chemical properties are significantly influenced by the metal center and the ligands involved. For example, CpCo complexes can undergo transformations leading to novel bonding arrangements and reactivity patterns, as seen in the formation of unusual cobaltaborane clusters (Kim & Girolami, 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of CpCo complexes vary widely based on their molecular structure and composition. These properties are crucial for their application in various domains, influencing their stability, reactivity, and functional applicability in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications of these complexes in synthesis and catalysis. The electron-rich nature of the cyclopentadienyl ligand, coupled with the transition metal's characteristics, often leads to complexes with unique electrochemical and photophysical properties.

Scientific Research Applications

  • CPCCOEt is frequently used to test the involvement of mGlu1 receptors. A study found that CPCCOEt, at concentrations used to block mGlu1 receptors, causes an enhancement of the climbing fibre response in Purkinje cells in rat cerebellum. This suggests that CPCCOEt has a non-mGlu1 action that may be important for interpreting its effects (Fukunaga, Yeo, & Batchelor, 2007).

  • CPCCOEt selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an IC50 of 6.5 µM, demonstrating its selective antagonist activity. It acts in a noncompetitive manner, affecting receptor signaling without impacting glutamate binding (Litschig et al., 1999).

  • Another study on transfected CHO cells expressing human metabotropic glutamate receptor mGlu1α found that CPCCOEt antagonizes L-quisqualate-induced phosphoinositide hydrolysis in a non-competitive and reversible manner. This further supports its role as a noncompetitive antagonist of mGluR1 (Hermans, Nahorski, & Challiss, 1998).

Safety And Hazards

When handling CPCCOEt, ensure adequate ventilation . A safety shower and eye wash station should be accessible . Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

properties

IUPAC Name

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPCCOEt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
S Litschig, F Gasparini, D Rueegg, N Stoehr… - Molecular …, 1999 - ASPET
… The mode of inhibition by CPCCOEt was … CPCCOEt is a selective noncompetitive mGluR1 antagonist interacting with Thr815 and Ala818 in TM segment VII. We propose that CPCCOEt …
Number of citations: 384 molpharm.aspetjournals.org
I Fukunaga, CH Yeo, AM Batchelor - Neuropharmacology, 2007 - Elsevier
… in slices of rat cerebellum we find that CPCCOEt, at concentrations used to block mGlu1 … of CPCCOEt. Receptor antagonists demonstrated that this non-mGlu1 action of CPCCOEt was …
Number of citations: 8 www.sciencedirect.com
E Hermans, SR Nahorski, RAJ Challiss - Neuropharmacology, 1998 - Elsevier
In transfected CHO cells expressing the human metabotropic glutamate receptor mGlu1α, 7-(hydroxyimino)cyclopropan-[b]chromen-1a-carboxylic acid ethylester (CPCCOEt) was found …
Number of citations: 66 www.sciencedirect.com
HS Haas, R Pfragner, V Siegl, E Ingolic… - Oncology …, 2007 - spandidos-publications.com
… CPCCOEt, docetaxel alone, or CPCCOEt in combination with docetaxel for 3 days. CPCCOEt (… Effect of a 3-day treatment with CPCCOEt, docetaxel alone, or CPCCOEt in combination …
Number of citations: 16 www.spandidos-publications.com
H Bräuner-Osborne, AA Jensen… - …, 1999 - journals.lww.com
… -1a-carboxylic acid ethyl ester (CPCCOEt) has previously been … In this study we have tested the effect of CPCCOEt on mGlu … CPCCOEt inhibited responses of (S)-glutamic acid and Ca 2…
Number of citations: 32 journals.lww.com
J Kim, S Lee, H Park, B Song, I Hong, D Geum… - Biochemical and …, 2007 - Elsevier
… In addition, our findings argue against the possibility that the injected CPCCOEt produces gross reductions in movement or some defects in freezing behaviors as compared with the …
Number of citations: 95 www.sciencedirect.com
F Gasparini, P Floersheim, PJ Flor, M Heinrich… - Il Farmaco, 2001 - Elsevier
… To suggest a plausible binding mode of CPCCOEt and MPEP, we have built molecular … To these models, CPCCOEt and MPEP were docked and the resulting complexes were …
Number of citations: 35 www.sciencedirect.com
Y Yamakawa, T Hirano - Neuroscience letters, 1999 - Elsevier
… that application of an antagonist CPCCOEt reduces the holding inward current in a cerebellar Purkinje neuron. We have also shown that DHPG or CPCCOEt influenced the frequency of …
Number of citations: 27 www.sciencedirect.com
J Mellor, RA Nicoll - Nature neuroscience, 2001 - nature.com
… We also used the group 1 selective mGluR antagonists CPCCOEt and AIDA. Neither CPCCOEt (… Given the similarity of the results with CPCCOEt and AIDA, the two sets of results were …
Number of citations: 138 www.nature.com
G Battaglia, V Bruno, A Pisani, D Centonze… - Molecular and Cellular …, 2001 - Elsevier
… Neuroprotection produced by LY367385 or CPCCOEt was occluded by GABA and was … In microdialysis studies, LY367385 and CPCCOEt substantially enhanced GABA release in …
Number of citations: 114 www.sciencedirect.com

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